5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Overview
Description
5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C22H22N4O2S and its molecular weight is 406.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Compounds similar to "5-((3,4-dihydroisoquinolin-2(1H)-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol" have been synthesized to explore their chemical and physical properties. The synthesis processes often involve multiple steps, including reactions with ester ethoxycarbonylhydrazones, primary amines, and Schiff base formations. These synthetic routes provide valuable insights into the structural and electronic characteristics of these compounds, which are crucial for understanding their biological activities (Bektaş et al., 2007).
Antimicrobial Activities
Several studies have demonstrated the antimicrobial potential of compounds within this class, highlighting their efficacy against a range of microorganisms. The antimicrobial activities are attributed to their ability to interact with microbial cells, disrupting essential biological processes. These findings suggest the potential for developing new antimicrobial agents based on this chemical framework (Abdel-Mohsen, 2003; Adhikari et al., 2012).
Potential as Bioactive Agents
The structural complexity of these compounds offers a versatile platform for the development of various bioactive agents. Their interactions with biological targets, such as tubulin polymerization inhibitors, indicate potential applications in cancer therapy and other diseases. Research into these compounds' modes of action can lead to new therapeutic strategies and deepen our understanding of disease mechanisms (Gastpar et al., 1998; Wang et al., 2014).
Mechanism of Action
Target of action
The compound contains a 1,2,3,4-tetrahydroisoquinoline moiety , which is known to interact with various targets such as phenylethanolamine N-methyltransferase (PNMT) .
Mode of action
Compounds containing a 1,2,3,4-tetrahydroisoquinoline moiety are known to inhibit their targets by binding to the active site, often through hydrophobic interactions .
Biochemical pathways
Depending on the specific target, these compounds could affect various biochemical pathways. For instance, if the target is PNMT, the compound could affect the synthesis of epinephrine .
Result of action
The result of the compound’s action would depend on the specific biochemical pathway it affects. For example, if it inhibits PNMT, it could potentially decrease the levels of epinephrine in the body .
Properties
IUPAC Name |
5-[3,4-dihydro-1H-isoquinolin-2-yl-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2S/c1-14-23-22-26(24-14)21(27)20(29-22)19(16-8-5-9-18(12-16)28-2)25-11-10-15-6-3-4-7-17(15)13-25/h3-9,12,19,27H,10-11,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLJNIMKVGYZRBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCC5=CC=CC=C5C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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